molecular formula C18H12F2N4O2 B3702672 Methyl 2-amino-1-(2,4-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

Methyl 2-amino-1-(2,4-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

Cat. No.: B3702672
M. Wt: 354.3 g/mol
InChI Key: UIXVSNOQSYCEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-1-(2,4-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is a complex organic compound with the molecular formula C18H12F2N4O2.

Preparation Methods

The synthesis of Methyl 2-amino-1-(2,4-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations . Industrial production methods may vary but generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 2-amino-1-(2,4-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Methyl 2-amino-1-(2,4-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-(2,4-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Methyl 2-amino-1-(2,4-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate can be compared with other similar compounds, such as:

  • Methyl 2-amino-1-(3,4-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
  • Methyl 2-amino-1-(2,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
  • Methyl 2-amino-1-(3,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

These compounds share a similar core structure but differ in the substituents on the phenyl ring.

Properties

IUPAC Name

methyl 2-amino-1-(2,4-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4O2/c1-26-18(25)14-15-17(23-12-5-3-2-4-11(12)22-15)24(16(14)21)13-7-6-9(19)8-10(13)20/h2-8H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXVSNOQSYCEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=C(C=C4)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-1-(2,4-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-1-(2,4-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-1-(2,4-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-1-(2,4-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-1-(2,4-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Reactant of Route 6
Methyl 2-amino-1-(2,4-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.